molecular formula C13H13N3O2 B3825951 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine

Cat. No.: B3825951
M. Wt: 243.26 g/mol
InChI Key: CBVJYNVYKVYQGQ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine is a complex organic compound that features a benzodioxin ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxin ring, followed by the introduction of the pyrimidine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmosphere can be essential to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can serve as a probe to investigate biological pathways and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine is unique due to the combination of the benzodioxin and pyrimidine rings, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-6-10(16-13(14)15-8)9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVJYNVYKVYQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.